2-amino-6-(1,2-dihydroxypropyl)-5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4(3H)-pteridinone
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Overview
Description
2-amino-6-(1,2-dihydroxypropyl)-5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4(3H)-pteridinone is a complex organic compound that belongs to the class of pteridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(1,2-dihydroxypropyl)-5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4(3H)-pteridinone typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pteridinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Attachment of the dihydroxypropyl group: This can be done through alkylation or acylation reactions.
Incorporation of the pyridinylcarbonyl group: This step may involve coupling reactions using pyridine derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and reduce costs. Techniques like continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-(1,2-dihydroxypropyl)-5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4(3H)-pteridinone can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-amino-6-(1,2-dihydroxypropyl)-5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4(3H)-pteridinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Pteridinone derivatives: Compounds with similar core structures but different substituents.
Pyridine-containing compounds: Molecules that include pyridine rings with various functional groups.
Uniqueness
The uniqueness of 2-amino-6-(1,2-dihydroxypropyl)-5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4(3H)-pteridinone lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H18N6O4 |
---|---|
Molecular Weight |
346.34 g/mol |
IUPAC Name |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5-(pyridine-3-carbonyl)-3,6,7,8-tetrahydropteridin-4-one |
InChI |
InChI=1S/C15H18N6O4/c1-7(22)11(23)9-6-18-12-10(13(24)20-15(16)19-12)21(9)14(25)8-3-2-4-17-5-8/h2-5,7,9,11,22-23H,6H2,1H3,(H4,16,18,19,20,24)/t7-,9?,11-/m0/s1 |
InChI Key |
YVUVMULMQUVMLL-MZFLBZIZSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1CNC2=C(N1C(=O)C3=CN=CC=C3)C(=O)NC(=N2)N)O)O |
Canonical SMILES |
CC(C(C1CNC2=C(N1C(=O)C3=CN=CC=C3)C(=O)NC(=N2)N)O)O |
Origin of Product |
United States |
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